molecular formula C8H12O3 B1602168 Methyl 4-methyl-2-oxocyclopentanecarboxylate CAS No. 4463-75-6

Methyl 4-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B1602168
CAS No.: 4463-75-6
M. Wt: 156.18 g/mol
InChI Key: PMNNPLSKWIHMAT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS 4463-75-6) is a cyclopentanone derivative with a methoxycarbonyl group at position 1 and a methyl substituent at position 3. Its molecular formula is $ \text{C}8\text{H}{12}\text{O}_3 $, and it serves as a key intermediate in organic synthesis, particularly in the production of agrochemicals like metconazole, a triazole fungicide . The compound is synthesized via cyclization reactions, such as the Dieckmann condensation of dimethyl 3-methyladipate, achieving yields of approximately 84% . Its structural features—a strained cyclopentane ring, ketone group, and ester functionality—make it reactive in alkylation, hydrolysis, and ring-opening reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-oxocyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Michael Additions : It can act as a nucleophile in Michael addition reactions, forming new carbon-carbon bonds.
  • Aldol Reactions : The compound can undergo aldol condensation to create larger and more complex molecules.

Research has indicated that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that certain derivatives are effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
  • Aromatase Inhibition : Some derivatives have shown promise as aromatase inhibitors, which could be beneficial in treating hormone-dependent cancers like breast cancer.

Pharmaceutical Development

The compound is being explored for its potential in drug development:

  • Enzyme Inhibitors : It has been used to synthesize enzyme inhibitors that may play a role in cancer therapy.
  • Therapeutic Agents : The ability to modify its structure allows for the creation of new therapeutic agents targeting various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. Results indicated that specific modifications to the compound's structure enhanced its antibacterial activity, leading to the development of new antibiotic candidates.

Case Study 2: Aromatase Inhibition

Research focused on synthesizing imidazolylmethylcyclopentanol derivatives from this compound highlighted its potential as an aromatase inhibitor. In vitro tests showed significant inhibition of aromatase activity, suggesting applications in hormone-related cancer therapies.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of the carbonyl and methoxycarbonyl groups, which can participate in various chemical transformations. These interactions can modulate the activity of enzymes and other biological molecules, leading to diverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-methyl-2-oxocyclopentanecarboxylate with analogous compounds based on structural features, applications, and reactivity:

Compound Name CAS Number Key Functional Groups Similarity Score Applications/Reactivity
This compound 4463-75-6 2-oxo, 4-methyl, methoxycarbonyl Reference compound Agrochemical intermediate (e.g., metconazole synthesis)
Methyl 3-oxocyclopentanecarboxylate 32811-75-9 3-oxo, methoxycarbonyl 0.93 Intermediate in fine chemicals; differs in ketone position, altering ring strain
4-(Methoxycarbonyl)cyclohexanecarboxylic acid 32529-79-6 Cyclohexane ring, methoxycarbonyl, carboxylic acid 0.93 Larger ring size reduces strain; used in polymer precursors
1-(4-Chloro Benzyl)-3,3-dimethyl-2-oxocyclopentane carboxylate N/A 2-oxo, 3,3-dimethyl, 4-chloro benzyl substituent N/A Derived from parent compound; enhanced steric hindrance for targeted fungicidal activity

Structural and Functional Differences

  • Ketone Position : Methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9) places the ketone at position 3 instead of 2, reducing ring strain and altering reactivity in nucleophilic additions .
  • Ring Size : Cyclohexane derivatives (e.g., CAS 32529-79-6) exhibit lower ring strain, affecting solubility and thermal stability compared to cyclopentane analogs .
  • Substituents : The introduction of a 4-chloro benzyl group in 1-(4-Chloro Benzyl) derivatives increases steric bulk, enhancing binding specificity in pesticidal applications .

Biological Activity

Methyl 4-methyl-2-oxocyclopentanecarboxylate (MMOC) is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with MMOC.

Chemical Structure and Properties

MMOC is characterized by its unique cyclopentanecarboxylate structure, which includes a ketone functional group and a methoxycarbonyl group. The presence of an additional methyl group on the cyclopentanone ring distinguishes it from similar compounds, influencing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight158.21 g/mol
CAS Number4463-75-6
SolubilitySoluble in organic solvents

The biological activity of MMOC is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The carbonyl and methoxycarbonyl groups are reactive sites that can participate in various chemical transformations, potentially modulating enzyme activity and influencing biological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : MMOC may inhibit specific enzymes, altering metabolic pathways.
  • Chelation : The compound has been investigated for its ability to chelate metal ions, which can affect enzyme activity and biological processes.

Biological Activities

Research indicates that MMOC exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that MMOC may possess antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies indicate that MMOC may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of MMOC:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of MMOC against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations .
  • Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) found that MMOC exhibited a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assays .
  • Inflammation Modulation Study : In vitro studies revealed that MMOC could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory conditions .

Comparison with Related Compounds

To further understand the unique properties of MMOC, it is useful to compare it with structurally related compounds:

CompoundAntimicrobial ActivityAntioxidant CapacityAnti-inflammatory Effects
This compound (MMOC)ModerateHighModerate
Methyl 2-oxocyclopentanecarboxylateLowModerateLow
Ethyl 2-oxocyclopentanecarboxylateModerateHighLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methyl-2-oxocyclopentanecarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Dieckmann condensation of dimethyl adipate derivatives, followed by functionalization. For example, methyl 2-oxocyclopentanecarboxylate (a structurally related compound) is produced by cyclization under basic conditions (e.g., NaOMe/MeOH) . Optimization involves adjusting catalyst concentration (e.g., 0.5–1.5 mol%), temperature (80–120°C), and reaction time (4–12 hrs) to maximize yield. Aldol condensation may introduce substituents like the 4-methyl group, requiring precise control of steric and electronic factors .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclopentane ring formation (e.g., ketone carbonyl at ~210 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₈H₁₂O₃: 156.0786).
  • HPLC/GC : Quantifies purity by separating impurities (e.g., unreacted precursors or side products) using C18 columns or polar stationary phases .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity or stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity. For example, conflicting data on keto-enol tautomerization stability can be resolved by comparing thermodynamic favorability (ΔG) of tautomers. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are standard for such studies .

Q. What strategies address low yields in stereoselective derivatization of this compound?

  • Methodological Answer : Low yields in stereoselective reactions (e.g., asymmetric hydrogenation) may arise from poor catalyst-substrate matching. Solutions include:

  • Screening chiral ligands (e.g., BINAP, Salen) to enhance enantioselectivity.
  • Using additives (e.g., Lewis acids like ZnCl₂) to stabilize transition states.
  • Kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and adjust temperature/pH .

Q. How does the 4-methyl group influence the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer : The 4-methyl group enhances lipophilicity, improving membrane permeability. To evaluate bioactivity:

  • Perform molecular docking with target proteins (e.g., cyclooxygenase-2) to assess binding affinity.
  • Compare IC₅₀ values of methyl-substituted vs. unsubstituted analogs in enzyme inhibition assays.
  • Use QSAR models to correlate substituent effects with pharmacological activity .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound’s synthesis?

  • Methodological Answer :

  • Systematic replication : Reproduce experiments under identical conditions (catalyst, solvent, temperature).
  • Sensitivity analysis : Identify variables (e.g., moisture sensitivity of intermediates) causing yield variations.
  • Advanced characterization : Use X-ray crystallography or in-situ FTIR to detect transient intermediates or side reactions not accounted for in prior studies .

Q. Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Tables

Key Synthetic Parameters Optimal RangeReference
Dieckmann Condensation Temperature80–100°C
Catalyst (NaOMe) Concentration1.0–1.2 mol%
Reaction Time for Cyclization6–8 hours
HPLC Purity Threshold≥95% (C18 column, 254 nm)

Properties

IUPAC Name

methyl 4-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-6(7(9)4-5)8(10)11-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNNPLSKWIHMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561461
Record name Methyl 4-methyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-75-6
Record name Methyl 4-methyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methyl-2-oxocyclopentane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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